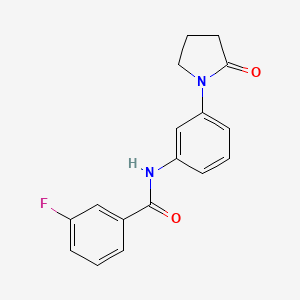
3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a fluorinated derivative of sigma-1 receptor modulator E1R . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one . This is an intermediate in the synthesis of the fluorinated E1R structural derivative .Molecular Structure Analysis
The molecular structure of similar compounds shows that the two benzene rings are inclined to one another . This inclination varies depending on the specific compound . In the crystals of all three compounds, N-H⋯O hydrogen bonds link the molecules to form chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Ozonation results in the transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative leads to the reduction of the double bond in combination with elimination of the hydroxy group .Mécanisme D'action
Target of Action
It’s structurally related to the sigma-1 receptor modulator e1r , suggesting potential interaction with the sigma-1 receptor, a central nervous system protein .
Mode of Action
If it indeed interacts with the sigma-1 receptor like its structural relative E1R , it may regulate inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the endoplasmic reticulum to the mitochondria .
Biochemical Pathways
If it acts on the sigma-1 receptor, it could potentially influence various cellular processes, including calcium signaling .
Pharmacokinetics
The introduction of fluorine atoms in structurally related compounds has been associated with positive modulation of lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
If it acts on the sigma-1 receptor, it could potentially influence calcium signaling and other cellular processes .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to have a strong effect on the target enzymes and proteins while having minimal effects on other cellular processes. However, one limitation of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One direction is to further investigate its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a diagnostic tool for cancer. Additionally, more research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction between 3-(2-oxopyrrolidin-1-yl)aniline and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. The product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
3-fluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-1-4-12(10-13)17(22)19-14-6-2-7-15(11-14)20-9-3-8-16(20)21/h1-2,4-7,10-11H,3,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPZXETIMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

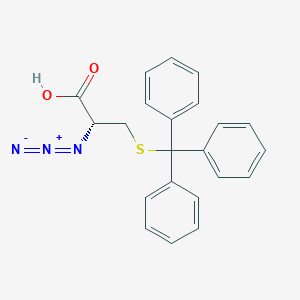


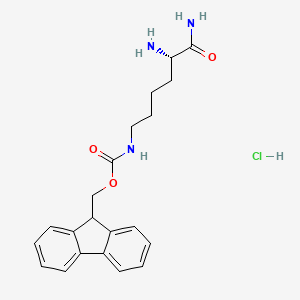
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
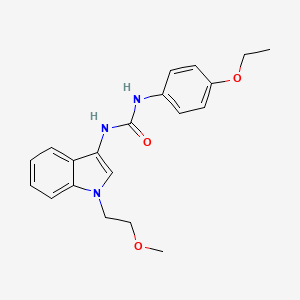
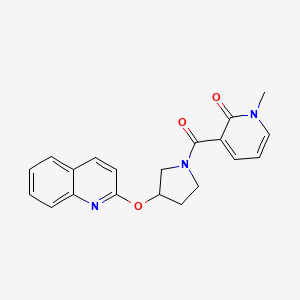
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
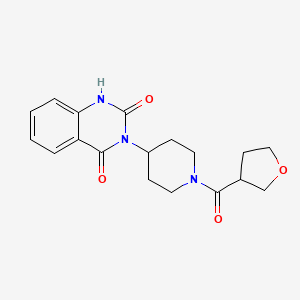
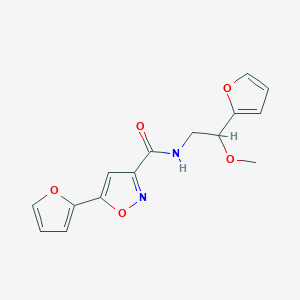

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)
